2-((1-((4-Fluoro-2-methylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)-4-(trifluoromethyl)pyridine
Description
2-((1-((4-Fluoro-2-methylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)-4-(trifluoromethyl)pyridine is a heterocyclic compound featuring a pyridine core substituted with a trifluoromethyl group at the 4-position and a pyrrolidin-3-yloxy moiety at the 2-position. The pyrrolidine ring is further modified by a sulfonyl group attached to a 4-fluoro-2-methylphenyl substituent. This structure combines electron-withdrawing groups (trifluoromethyl, sulfonyl) and aromatic fluorine, which are known to enhance metabolic stability and binding affinity in medicinal chemistry contexts .
Properties
IUPAC Name |
2-[1-(4-fluoro-2-methylphenyl)sulfonylpyrrolidin-3-yl]oxy-4-(trifluoromethyl)pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F4N2O3S/c1-11-8-13(18)2-3-15(11)27(24,25)23-7-5-14(10-23)26-16-9-12(4-6-22-16)17(19,20)21/h2-4,6,8-9,14H,5,7,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYKQVUSALILMFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)S(=O)(=O)N2CCC(C2)OC3=NC=CC(=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F4N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((1-((4-Fluoro-2-methylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)-4-(trifluoromethyl)pyridine is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be broken down into several key components:
- Pyridine Ring : A six-membered aromatic ring containing nitrogen, which contributes to the compound's electronic properties.
- Pyrrolidine Group : A five-membered ring containing nitrogen, known for its role in various biological interactions.
- Sulfonyl Group : Enhances solubility and may influence binding interactions with biological targets.
- Fluoro and Trifluoromethyl Substituents : These groups are known to enhance metabolic stability and bioactivity.
| Component | Description |
|---|---|
| Molecular Formula | C17H19F3N2O3S |
| Molecular Weight | 350.4 g/mol |
| Structural Features | Pyridine, Pyrrolidine, Sulfonyl, Fluoro, Trifluoromethyl |
Biological Activity
Research indicates that compounds with structural similarities to 2-((1-((4-Fluoro-2-methylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)-4-(trifluoromethyl)pyridine exhibit a range of biological activities, including:
- Anticancer Activity : Similar compounds have shown the ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, tetrahydroisoquinoline derivatives have demonstrated significant anticancer effects by targeting specific signaling pathways involved in cell survival and proliferation .
- Antimicrobial Properties : The presence of fluorinated groups often enhances the antimicrobial efficacy of compounds. Studies suggest that fluorinated derivatives can disrupt bacterial membranes or inhibit essential bacterial enzymes .
- Anti-inflammatory Effects : Compounds with similar structures have been reported to modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines .
The precise mechanisms of action for this compound are still under investigation; however, it is hypothesized that it may interact with various molecular targets:
- Kinase Inhibition : Similar compounds have been shown to inhibit cyclin-dependent kinases (CDKs), leading to cell cycle arrest and apoptosis in cancer cells .
- Receptor Modulation : The compound may interact with specific receptors or enzymes, influencing their activity and downstream signaling pathways.
- Reactive Oxygen Species (ROS) Generation : Some studies indicate that these compounds can increase ROS levels in cells, contributing to apoptosis in cancerous cells .
Case Studies
Several studies highlight the biological activity of structurally related compounds:
- Antiproliferative Studies :
- In Vivo Efficacy :
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares structural similarities with pyridine derivatives reported in the provided evidence, particularly those with halogenated aryl groups and sulfonamide/sulfonyl modifications. Below is a comparative analysis:
Key Differences and Implications
Electron-Withdrawing Effects: The target compound’s trifluoromethyl (-CF₃) group enhances lipophilicity and metabolic stability compared to chloro (-Cl) or nitro (-NO₂) substituents in analogues . The sulfonyl group in the pyrrolidine ring may improve binding to sulfonamide-sensitive targets (e.g., carbonic anhydrase) compared to non-sulfonylated analogues .
Aromatic Fluorine :
- The 4-fluoro-2-methylphenyl group offers steric and electronic modulation distinct from simpler fluorophenyl derivatives (e.g., 2-fluoro-5-(4-fluorophenyl)pyridine ). This could influence π-π stacking interactions in biological systems.
Thermal Stability :
- The target compound’s predicted higher melting point (vs. chloro analogues) aligns with the stabilizing effect of the sulfonyl group, which strengthens crystal lattice interactions .
Biological Performance :
- While chloro-substituted pyridines show moderate antimicrobial activity , the trifluoromethyl and fluorophenyl groups in the target compound may enhance selectivity for eukaryotic targets (e.g., kinase inhibition) .
Spectroscopic Comparisons
- IR Spectroscopy : The target compound’s sulfonyl group would exhibit strong S=O stretching near 1360–1385 cm⁻¹, overlapping with gem-dimethyl signals in analogues .
- ¹H NMR : The pyrrolidine protons (δ 1.70–2.33 ppm) and aryl protons (δ 7.18–7.79 ppm) align with shifts observed in related sulfonamide derivatives .
Research Findings and Data Gaps
- Synthetic Efficiency : The target compound’s synthesis likely requires specialized sulfonylation steps, contrasting with the one-pot methods for chloro-substituted derivatives .
- Biological Data: No direct activity data exists for the target compound in the provided evidence. However, fluorinated pyridines in and sulfonamides in suggest plausible therapeutic avenues (e.g., anticancer or antibacterial applications).
Preparation Methods
Bromination at Position 2
Bromination of 4-(trifluoromethyl)pyridine using 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) in trifluoroacetic acid (TFA) affords 2-bromo-4-(trifluoromethyl)pyridine in 74% yield. This intermediate is critical for subsequent SNAr reactions.
Etherification via SNAr
Reaction of 2-bromo-4-(trifluoromethyl)pyridine with pyrrolidin-3-ol under basic conditions (e.g., K₂CO₃ in DMF) facilitates displacement of bromide by the alkoxide nucleophile. Mitsunobu conditions (DIAD, PPh₃) may enhance efficiency for sterically hindered alcohols.
Synthesis of the Pyrrolidin-3-yloxy Sulfonamide Fragment
The pyrrolidine moiety is synthesized through cyclization or modification of proline derivatives.
Pyrrolidine Ring Formation
Cyclization of 1,4-diols via Mitsunobu reaction or acid-catalyzed intramolecular dehydration yields pyrrolidin-3-ol. Alternatively, reduction of pyrrolidinone (e.g., using LiAlH₄) provides the alcohol.
Sulfonylation with 4-Fluoro-2-methylphenylsulfonyl Chloride
Treatment of pyrrolidin-3-ol with 4-fluoro-2-methylbenzenesulfonyl chloride in the presence of a base (e.g., Et₃N) in dichloromethane installs the sulfonamide group. Reaction temperatures of 0–25°C prevent over-sulfonylation, with yields typically >80%.
Fragment Coupling Strategies
Coupling the sulfonylated pyrrolidine with the functionalized pyridine is achieved through two primary routes:
Direct Etherification
Reacting 2-bromo-4-(trifluoromethyl)pyridine with 1-((4-fluoro-2-methylphenyl)sulfonyl)pyrrolidin-3-ol under SNAr conditions (e.g., NaH in DMF at 80°C) forms the ether linkage. This one-step approach simplifies purification but requires rigorous moisture exclusion.
Stepwise Activation and Coupling
- Activation of Pyridine : Conversion of 2-hydroxy-4-(trifluoromethyl)pyridine to its mesylate or tosylate derivative using methanesulfonyl chloride or toluenesulfonyl chloride.
- Nucleophilic Displacement : Reaction with pyrrolidin-3-ol sulfonamide in the presence of a base (e.g., Cs₂CO₃) in polar aprotic solvents (e.g., DMSO) at 60–100°C.
Optimization and Challenges
Regioselectivity in Pyridine Functionalization
Chlorination/fluorination reactions demand precise temperature control to minimize polyhalogenation byproducts. Catalytic hydrogenolysis effectively reduces undesired chlorinated species, improving overall yield.
Steric Hindrance in Ether Formation
Bulky substituents on both the pyridine and pyrrolidine necessitate high-boiling solvents (e.g., DMF, NMP) and prolonged reaction times (12–24 h). Microwave-assisted synthesis has been explored to accelerate kinetics.
Sulfonylation Efficiency
Electron-withdrawing groups on the aryl sulfonyl chloride enhance reactivity, but excess reagent can lead to di-sulfonylation. Stoichiometric optimization (1.1–1.3 equiv) balances conversion and purity.
Analytical Characterization
Critical spectroscopic data for intermediates and the final compound include:
- ¹H NMR : Trifluoromethyl groups appear as singlets near δ 4.03 ppm. Sulfonamide protons resonate as broad signals at δ 7.8–8.4 ppm.
- ¹⁹F NMR : Distinct signals for CF₃ (−62 to −65 ppm) and aryl-F (−110 to −115 ppm).
- HRMS : Molecular ion peaks confirm the target mass (e.g., m/z 527.5 for C₂₀H₁₈F₄N₂O₃S).
Industrial and Environmental Considerations
Large-scale production prioritizes atom economy and waste reduction. The vapor-phase fluorination process minimizes solvent use, aligning with green chemistry principles. However, handling HF and chlorinated intermediates requires specialized equipment and stringent safety protocols.
Q & A
Basic Research Questions
Q. What synthetic routes are most effective for producing 2-((1-((4-Fluoro-2-methylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)-4-(trifluoromethyl)pyridine, and how can purity (>95%) be ensured?
- Methodology : The compound’s synthesis involves sulfonylation of pyrrolidine intermediates, followed by coupling with a trifluoromethylpyridine derivative. Key steps include:
- Sulfonylation : React pyrrolidin-3-ol with 4-fluoro-2-methylbenzenesulfonyl chloride in dichloromethane using NaOH as a base .
- Coupling : Use Mitsunobu or SNAr conditions to attach the sulfonylated pyrrolidine to 4-(trifluoromethyl)pyridin-2-ol.
- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) and recrystallization (ethanol/water) yield >95% purity. Confirm purity via HPLC (C18 column, 70:30 acetonitrile/water, 1 mL/min flow rate) .
Q. How should researchers characterize the structural integrity of this compound?
- Analytical Techniques :
- NMR : H and C NMR to confirm substituent positions (e.g., sulfonyl group at pyrrolidine N, trifluoromethyl at pyridine C4) .
- X-ray Crystallography : Resolve crystal structures to validate stereochemistry (e.g., pyrrolidine ring conformation) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (expected [M+H] ~475.1 Da) .
Q. What stability and storage conditions are recommended for this compound?
- Stability : The sulfonamide and trifluoromethyl groups confer hydrolytic stability, but avoid prolonged exposure to strong acids/bases.
- Storage : Store at -20°C in anhydrous DMSO or under inert gas (argon) to prevent moisture absorption .
Advanced Research Questions
Q. How do structural modifications (e.g., replacing trifluoromethyl with cyano or methylsulfonyl) affect bioactivity?
- SAR Strategy :
- Trifluoromethyl vs. Cyano : Replace CF with CN via nucleophilic substitution (e.g., KCN/CuCN in DMF). Test activity in enzyme inhibition assays (e.g., kinase targets) .
- Methylsulfonyl Analogs : Synthesize via oxidation of methylthio intermediates (HO/acetic acid). Compare solubility and receptor binding (e.g., SPR assays) .
- Data Interpretation : CF enhances lipophilicity and metabolic stability, while CN may improve hydrogen-bonding interactions .
Q. What computational models predict the compound’s binding affinity to biological targets (e.g., kinases)?
- Modeling Workflow :
- Docking Studies : Use AutoDock Vina with crystal structures of target kinases (e.g., EGFR PDB: 1M17). Focus on interactions between the sulfonamide and kinase hinge region.
- MD Simulations : Run 100 ns simulations (AMBER force field) to assess binding stability .
- Validation : Compare computational IC values with experimental enzymatic assays (e.g., ADP-Glo™ Kinase Assay) .
Q. How can contradictory solubility data (e.g., DMSO vs. aqueous buffers) be resolved?
- Experimental Design :
- Solubility Testing : Use shake-flask method in PBS (pH 7.4) and DMSO. Measure via UV-Vis (λ = 260 nm).
- Aggregation Detection : Dynamic light scattering (DLS) to identify micelle formation in aqueous buffers .
- Mitigation : Add co-solvents (e.g., 10% PEG-400) or formulate as nanoparticles (PLGA encapsulation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
